![molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8](/img/structure/B79559.png)

4-(1H-benzo[d]imidazol-2-yl)morpholine

Overview

Description

Synthesis Analysis

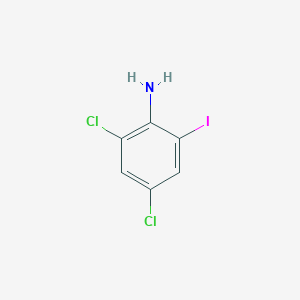

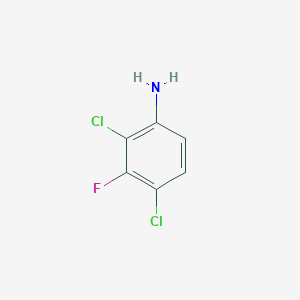

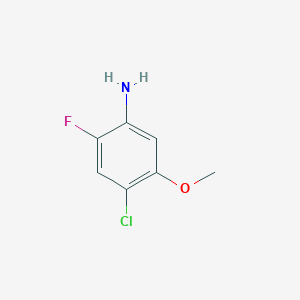

The synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)morpholine has been explored through various methods. One approach involves the efficient synthesis of benzimidazoles containing morpholine skeletons at the C-6 position, highlighted by their role as glucosidase inhibitors with antioxidant activity. These derivatives were synthesized starting from nitroaniline compounds with various aldehydes, employing a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method demonstrates a straightforward approach to obtaining these compounds with potential biological activities (Özil, Parlak, & Baltaş, 2018).

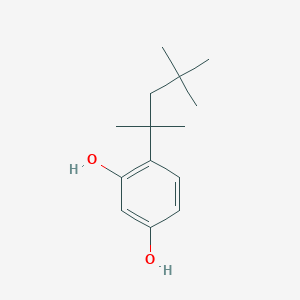

Molecular Structure Analysis

The molecular structure of similar benzimidazole derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction, to elucidate their geometric and electronic properties. For example, the crystal structure and DFT studies of a closely related compound were performed, providing insights into the molecular geometry, electrostatic potential, and molecular frontier orbitals, which are crucial for understanding the compound's reactivity and interaction with other molecules (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).

Chemical Reactions and Properties

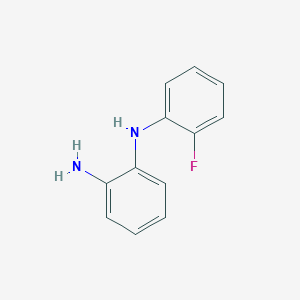

The chemical reactivity of this compound derivatives encompasses a range of reactions, including aminomethylation, where imidazoheterocycles undergo C-3 modification in the presence of morpholine. This highlights the compound's capacity to participate in reactions that introduce new functional groups, expanding its utility in synthetic chemistry (Mondal, Samanta, Singsardar, & Hajra, 2017).

Scientific Research Applications

Corrosion Inhibition :

- Benzimidazole derivatives, including those related to 4-(1H-benzo[d]imidazol-2-yl)morpholine, were studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid. These derivatives showed significant corrosion inhibition efficiency, increasing with the concentration of inhibitors and decreasing with temperature. Various methods like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to demonstrate their effectiveness (Yadav et al., 2016).

- Two benzimidazole derivatives based on 8-hydroxyquinoline, closely related to this compound, were synthesized and evaluated for their corrosion inhibition behavior on mild steel in HCl solution. These compounds showed high inhibitory efficiency, and various techniques confirmed them as mixed-type inhibitors (Rbaa et al., 2020).

Pharmacological Applications :

- A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives were synthesized and screened for their in vitro antioxidant activities and glucosidase inhibitors. The compounds showed very high scavenging activity, and several demonstrated inhibitory potential much better than the standard acarbose (Özil et al., 2018).

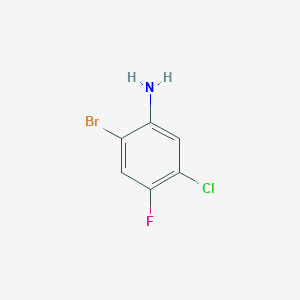

- A series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing morpholine rings were synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The compounds displayed significant activities, suggesting their potential in medical and pharmaceutical applications (Menteşe et al., 2015).

Molecular Synthesis :

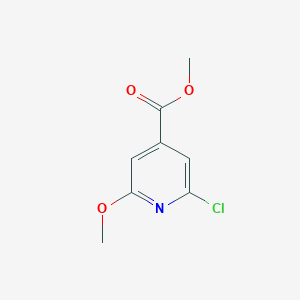

- Benzimidazole derivatives were synthesized via a simple and efficient route involving nitro reductive cyclization reaction. These compounds were evaluated for their α-glucosidase inhibitory potential, with some showing significant inhibition. The study underlines the importance of benzimidazole derivatives in the development of new therapeutic agents (Menteşe et al., 2020).

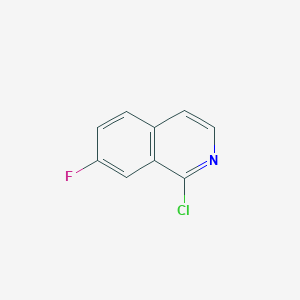

- A synthesis and structural exploration study was conducted on a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone. It demonstrated the molecule's stability through various molecular interactions and provided insights into the solid-state structure of such compounds (Prasad et al., 2018).

Mechanism of Action

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .

Safety and Hazards

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERGUDBIQHVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300868 | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31075-58-8 | |

| Record name | 31075-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.